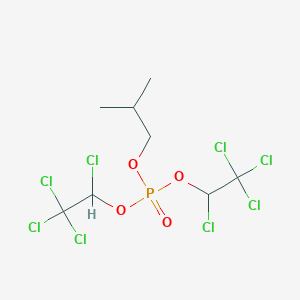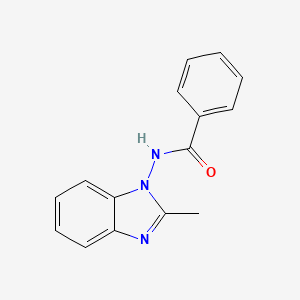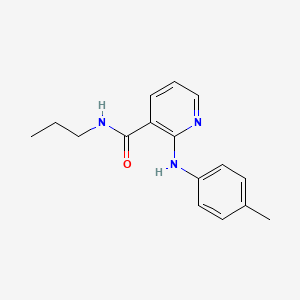
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzodioxins. It features a benzodioxin ring fused with an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate typically involves the reaction of 1,4-benzodioxane with ethyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate
- 1,4-Benzodioxan-2-carboxylic acid ethyl ester
- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
64179-68-6 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-15-13(14)8-7-10-9-16-11-5-3-4-6-12(11)17-10/h3-8,10H,2,9H2,1H3 |
InChI Key |
XPTFYPXZSZRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



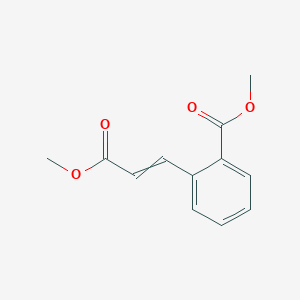
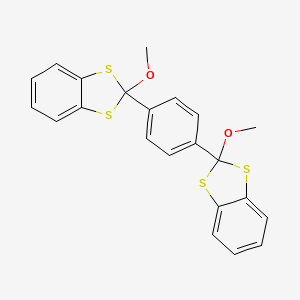
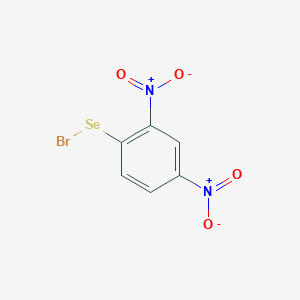
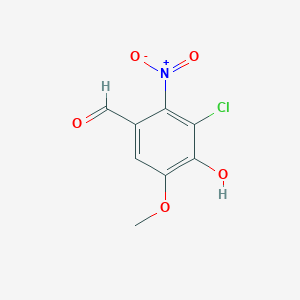

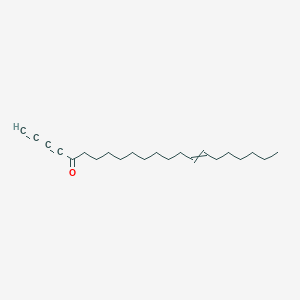
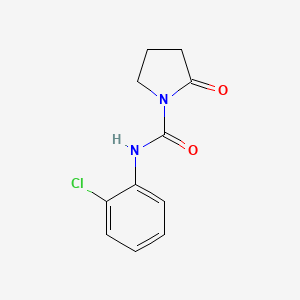
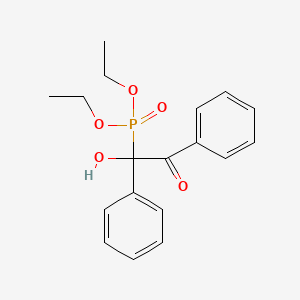
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

